4-Chloroquinazoline-7-carboxylic acid

Descripción general

Descripción

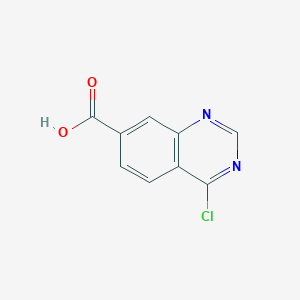

4-Chloroquinazoline-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5ClN2O2 It is a derivative of quinazoline, a bicyclic structure consisting of fused benzene and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinazoline-7-carboxylic acid typically involves the reaction of 4-chloroanthranilic acid with triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative . Another method involves the decarboxylation of quinazoline-2-carboxylic acid, which was first reported by August Bischler and Lang in 1895 .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and metal-catalyzed reactions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives or reduction to form dihydroquinazoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products Formed:

- Substitution reactions yield various substituted quinazoline derivatives.

- Oxidation reactions produce quinazoline-2,4-dione derivatives.

- Reduction reactions result in dihydroquinazoline derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloroquinazoline-7-carboxylic acid is primarily utilized in the pharmaceutical industry for the development of novel therapeutic agents. Its applications include:

-

Anticancer Agents :

- Research indicates that derivatives of quinazoline compounds, including this compound, exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth and proliferation. For instance, studies have shown its potential as a scaffold for developing kinase inhibitors targeting cancer pathways .

- Antimicrobial Properties :

- Immunomodulatory Effects :

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity. Key synthetic pathways include:

- Functionalization : The chloro group at position 4 allows for further modifications, enabling the development of diverse derivatives with tailored properties for specific therapeutic targets .

- Intermediate in Drug Synthesis : It serves as a crucial intermediate in synthesizing more complex molecules that demonstrate enhanced pharmacological profiles .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted several derivatives of this compound that showed potent inhibitory effects on cancer cell lines. These compounds were designed to target specific kinases associated with cancer progression, demonstrating effective cell growth inhibition and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Research conducted on various quinazoline derivatives, including this compound, revealed their effectiveness against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The study emphasized the importance of modifying the compound to enhance its solubility and bioavailability .

Mecanismo De Acción

The mechanism of action of 4-chloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways involved in cell proliferation, leading to the suppression of tumor growth.

Comparación Con Compuestos Similares

Quinazoline: The parent compound with a similar bicyclic structure.

2,4-Disubstituted Quinazoline Derivatives: These compounds have been studied for their antiproliferative activities against cancer cell lines.

Quinazolin-4(3H)-one: Another derivative with potential biological activities.

Uniqueness: 4-Chloroquinazoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxylic acid group make it a versatile intermediate for further chemical modifications and applications in medicinal chemistry .

Actividad Biológica

4-Chloroquinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as an enzyme inhibitor, particularly against soluble epoxide hydrolase (sEH), and its potential therapeutic applications in treating various diseases such as cancer, inflammation, and cardiovascular disorders.

The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of a carboxylic acid group enhances its solubility and reactivity, making it suitable for various biological applications.

This compound primarily acts as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are known for their anti-inflammatory properties. By inhibiting sEH, the compound helps maintain elevated levels of EETs, thereby exerting beneficial effects such as:

- Reduction of inflammation

- Improvement of endothelial function

- Decreased oxidative stress

The inhibition mechanism involves binding to the active site of sEH, preventing the hydrolysis of EETs and promoting their beneficial effects on vascular health and inflammation management .

Inhibition Studies

Recent studies have reported the biological evaluation of this compound derivatives, demonstrating their potential as selective sEH inhibitors. The following table summarizes key findings from various studies regarding their inhibitory activities:

Case Studies

- Anti-inflammatory Effects : In vitro studies have shown that compounds derived from this compound significantly inhibit leukotriene biosynthesis in human neutrophils, suggesting potential applications in treating inflammatory diseases .

- Cancer Therapeutics : Quinazoline derivatives have been explored for their antiproliferative effects against various cancer cell lines. For instance, compounds exhibiting IC50 values in the low micromolar range against MCF-7 breast cancer cells indicate promising anticancer activity .

- Cardiovascular Applications : The modulation of EET levels through sEH inhibition has implications for cardiovascular health, potentially aiding conditions like hypertension and heart disease by improving endothelial function and reducing vascular inflammation .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other quinazoline derivatives. Below is a comparison with similar compounds:

| Compound | Main Activity | IC50 Range (μM) |

|---|---|---|

| Quinazoline-4(3H)-one | Antiproliferative | Varies widely |

| 2,3-Dihydroquinazolin-4(1H)-one | Anticancer | Varies widely |

| 4-Chloroquinazoline | sEH Inhibition | 0.30 - 0.66 |

The selectivity and potency of this compound as an sEH inhibitor provide a valuable avenue for developing new therapeutic agents targeting inflammatory and cardiovascular diseases .

Propiedades

IUPAC Name |

4-chloroquinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWMYFRHUCIZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671986 | |

| Record name | 4-Chloroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942507-89-3 | |

| Record name | 4-Chloroquinazoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.